molecular formula C20H22N2O2 B11171128 3-benzamido-N-cyclohexylbenzamide

3-benzamido-N-cyclohexylbenzamide

Cat. No.: B11171128
M. Wt: 322.4 g/mol
InChI Key: LPYVLJQANYJRNO-UHFFFAOYSA-N
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Description

3-Benzamido-N-cyclohexylbenzamide is an organic compound belonging to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-cyclohexylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .

Another method involves the reaction of benzoyl isothiocyanate with malononitrile in KOH−EtOH followed by alkylation with alkyl halides and then a reaction with hydrazine .

Industrial Production Methods

Industrial production of benzamides often employs high-temperature reactions between carboxylic acids and amines. these methods may not be suitable for all functionalized molecules due to the high temperatures required (over 180°C) .

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of amines or alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens like bromine (Br2) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-Benzamido-N-cyclohexylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzamido-N-cyclohexylbenzamide involves its interaction with specific molecular targets. For instance, benzamides are known to bind to GABA receptors, acting as noncompetitive antagonists (channel blockers) by binding to a site within the intrinsic channel of the receptor . This interaction can inhibit the function of the receptor, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzamido-N-cyclohexylbenzamide is unique due to the presence of the cyclohexyl group, which can affect its steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it distinct from other benzamide derivatives.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-benzamido-N-cyclohexylbenzamide

InChI

InChI=1S/C20H22N2O2/c23-19(15-8-3-1-4-9-15)22-18-13-7-10-16(14-18)20(24)21-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12H2,(H,21,24)(H,22,23)

InChI Key

LPYVLJQANYJRNO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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